3,4-Diaminothiophene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

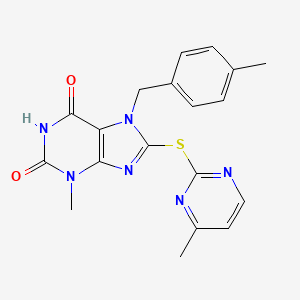

3,4-Diaminothiophene (3,4-DAT) is an organic compound containing a thiophene ring with two amino groups. It is a colorless solid that is soluble in polar organic solvents. It is used in the synthesis of various organic compounds and has a wide range of scientific research applications. This article will discuss the synthesis methods, scientific research applications, mechanism of action, biological activity, biochemical and physiological effects, pharmacodynamics, advantages and limitations for lab experiments, and future directions of 3,4-DAT.

Scientific Research Applications

- Application : These films find use in biosensors. For instance, a DATh/γ-PGANa NPs film modified on a gold electrode enables ultrasensitive voltammetric sensing of hydrogen peroxide (H₂O₂). The biosensor exhibits high sensitivity, a linear range from 1 × 10⁻¹¹ to 1 × 10⁻⁴ mol·L⁻¹, and a detection limit of 3 × 10⁻¹² mol·L⁻¹. It remains stable for up to 4 weeks .

- Application : 3,4-Diaminothiophene dihydrochloride is used in the synthesis of thieno[3,4-b]pyrazine, which has potential applications in thermoelectric materials .

- Application : Acenaphtho[1,2-b]thieno[3,4-e]pyrazine-based acceptor molecules, synthesized using 3,4-Diaminothiophene, are used for fabricating organic transistors .

Electroconductive Films and Biosensors

Thermoelectric Materials

Organic Transistors

Medicinal Chemistry

properties

IUPAC Name |

thiophene-3,4-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S/c5-3-1-7-2-4(3)6/h1-2H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGZYNVVJQAOVRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40937664 |

Source

|

| Record name | Thiophene-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40937664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Diaminothiophene | |

CAS RN |

169698-12-8 |

Source

|

| Record name | Thiophene-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40937664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is unique about the reactivity of 3,4-diaminothiophene (3,4-DAT) compared to anilines?

A1: While 3,4-diaminothiophene exhibits nitrogen basicity similar to aniline, it demonstrates a strong preference for reacting as a carbon nucleophile. This is attributed to its significant "enaminic character," where the nitrogen lone pairs are delocalized into the thiophene ring, increasing the electron density at the C2 and C5 positions. [, ]

Q2: How does 3,4-diaminothiophene react with 4,6-dinitrobenzofuroxan (DNBF)?

A2: 3,4-DAT reacts with DNBF exclusively at the C2 and C5 positions, forming carbon-carbon bonds. Depending on the conditions, either a monoadduct at C2 (3,H) or a diadduct at C2 and C5 (4,H) can form. The diadduct exists as a mixture of diastereomers. [, ]

Q3: What does the reaction rate of 3,4-diaminothiophene with DNBF tell us about its reactivity?

A3: The reaction between 3,4-DAT and DNBF is incredibly fast, with rate constants exceeding 10^6 L/mol·s. This is among the fastest recorded carbon-carbon coupling reactions, further highlighting the potent nucleophilicity of the C2 and C5 positions in 3,4-DAT. [, ]

Q4: How does the presence of electron-withdrawing groups on the nitrogen atoms of 3,4-diaminothiophene affect its reactivity?

A4: Introducing electron-withdrawing groups on the nitrogen atoms, such as in N,N'-bis(tert-butoxycarbonyl)-3,4-diaminothiophene, significantly reduces the nucleophilic character of the carbon atoms in the thiophene ring. This effect is demonstrated by the difference in reaction rates observed with electrophiles like aldehydes and selenophenol. []

Q5: Can 3,4-diaminothiophene be utilized in polymer synthesis?

A5: Yes, 3,4-diaminothiophene serves as a valuable monomer in the synthesis of conjugated polymers. It can be incorporated into alternating donor/acceptor polymers to fine-tune the band gap of the resulting material, influencing its optoelectronic properties. [, ]

Q6: What other heterocyclic systems can be synthesized from 3,4-diaminothiophene?

A6: 3,4-Diaminothiophene is a versatile precursor for various heterocyclic systems. It can be reacted with β-keto esters to yield thieno[3,4-b][1,4]diazepine derivatives. [] Additionally, it can be condensed with α-diones to form thieno[3,4-b]pyrazines. []

Q7: What computational studies have been conducted on 3,4-diaminothiophene?

A7: Quantum chemical calculations have been employed to investigate the protonation site, aromaticity, charge distribution, and NMR properties of 3,4-diaminothiophene. These studies provide valuable insights into its electronic structure and reactivity, confirming the enaminic character and the relative stability of its protonated forms. []

Q8: Are there any known applications of 3,4-diaminothiophene in materials science?

A8: 3,4-Diaminothiophene complexes with palladium have been explored as precursors for metal-doped polymers. Electrochemical polymerization of these complexes can lead to the formation of thin films, some of which can be further modified to incorporate palladium particles, offering potential applications in electrocatalysis and sensing. []

Q9: Have any biosensor applications been explored for 3,4-diaminothiophene?

A9: Yes, research has investigated the use of self-assembled nanoparticles composed of aminothiophene and poly(γ-glutamate) for the development of electroconductive films. These films hold potential as components in biosensing platforms due to their electrical conductivity and biocompatibility. []

Q10: What are some of the challenges associated with the synthesis and handling of 3,4-diaminothiophene?

A10: 3,4-Diaminothiophene, particularly when unsubstituted, can be prone to oxidation and decomposition. Therefore, its synthesis often requires careful handling and specific reaction conditions. Additionally, the development of efficient and scalable synthetic routes remains an ongoing area of research. [, , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-[5-(4-Chlorophenyl)-1H-imidazol-2-yl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2735404.png)

![methyl 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate](/img/structure/B2735411.png)

![2-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2735412.png)

![[3-Methyl-5-(pyrrolidine-1-sulfonyl)phenyl]boronic acid](/img/structure/B2735414.png)